N-(3-chloro-2-methylphenyl)thian-3-amine
Description
N-(3-Chloro-2-methylphenyl)thian-3-amine is a sulfur-containing heterocyclic compound featuring a thiane (tetrahydrothiopyran) ring with an amine group at the 3-position. The substituent at the nitrogen is a 3-chloro-2-methylphenyl group, which introduces steric and electronic effects influencing reactivity and biological activity.
Properties
Molecular Formula |
C12H16ClNS |
|---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
N-(3-chloro-2-methylphenyl)thian-3-amine |
InChI |
InChI=1S/C12H16ClNS/c1-9-11(13)5-2-6-12(9)14-10-4-3-7-15-8-10/h2,5-6,10,14H,3-4,7-8H2,1H3 |
InChI Key |
ZZHWTNPAVQJNSO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC2CCCSC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-2-methylphenyl)thian-3-amine typically involves the reaction of 3-chloro-2-methylphenylthiourea with appropriate reagents under specific conditions. One common method is the Hantzsch thiazole synthesis, which involves the reaction of substituted thiourea with α-halo ketones in the presence of ethanol as a solvent . The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: N-(3-chloro-2-methylphenyl)thian-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: N-(3-chloro-2-methylphenyl)thian-3-amine is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents. Its structural features enable it to interact with biological targets, making it a valuable candidate for further pharmacological studies .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-methylphenyl)thian-3-amine involves its interaction with specific molecular targets. The chlorine atom and the thian-3-amine moiety play crucial roles in its binding affinity and selectivity. The compound can inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural, synthetic, and functional distinctions between N-(3-chloro-2-methylphenyl)thian-3-amine and key analogs:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Comparisons:
Heterocycle Core Differences :
- Thiane vs. Dihydrothiophene/Thiazole/Pyridine :
- Thiane’s six-membered sulfur ring provides conformational flexibility compared to the rigid five-membered thiazole or pyridine cores. This flexibility may influence binding to biological targets.
- Sulfur oxidation states vary: dihydrothiophene derivatives with sulfone groups (e.g., C₁₀H₁₀ClNO₂S) exhibit higher polarity, impacting solubility and membrane permeability.
Substituent Effects :
- Chloro and Methyl Groups :
- Nitro and Acetyl Modifications:
- Nitro groups (e.g., in N-(3-chlorophenyl)-3-nitropyridin-2-amine) introduce strong electron-withdrawing effects, altering electronic distribution and reactivity.
Synthesis Routes: The target compound may be synthesized via nucleophilic substitution or Buchwald-Hartwig amination, similar to N-(3-chlorophenyl)thiazol-2-amine derivatives. In contrast, dihydrothiophene analogs (e.g., C₁₀H₁₀ClNO₂S) often require oxidation steps to introduce sulfone groups.
Biological Activity: While direct data for this compound are sparse, the 5-HT3 antagonist 4i (N-(3-chloro-2-methylphenyl)quinoxalin-2-carboxamide) demonstrates antidepressant effects in rodent models, suggesting that the 3-chloro-2-methylphenyl moiety may contribute to CNS activity.
Crystallographic and Spectroscopic Data :
- Single-crystal X-ray studies of analogs like N-(3-chlorophenyl)-3-nitropyridin-2-amine reveal planar geometries stabilized by intramolecular hydrogen bonding, which may contrast with the thiane ring’s puckered conformation.
Biological Activity
N-(3-chloro-2-methylphenyl)thian-3-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound features a thian (sulfur-containing) core with a chlorinated aromatic substituent. Its molecular formula is , with a molecular weight of approximately 227.75 g/mol. The unique structure facilitates various interactions with biological targets, making it a candidate for further investigation in drug development.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The compound may modulate the activity of these targets, influencing downstream signaling pathways critical for cellular functions. Research indicates that it may act as a ligand in receptor binding studies or as an inhibitor of enzymatic activities, contributing to its potential therapeutic effects.
1. Anticancer Activity
Recent studies have demonstrated the compound's cytotoxic effects against various cancer cell lines:
- Ovarian Cancer : In vitro studies showed that this compound significantly reduced the viability of SK-OV-3 and OVCAR-3 ovarian cancer cells. The IC50 values were reported at 5.5 µM for SK-OV-3 and 5.0 µM for OVCAR-3 after 48 hours of treatment .
| Cell Line | IC50 (µM) | Treatment Duration |
|---|---|---|
| SK-OV-3 | 5.5 | 48 hours |
| OVCAR-3 | 5.0 | 48 hours |
2. Antibacterial Activity
This compound has exhibited notable antibacterial properties against several strains, including Staphylococcus aureus and Chromobacterium violaceum. In vitro assays indicated effective inhibition of bacterial growth, suggesting its potential as an antibacterial agent in medicinal applications.
3. Toxicological Profile
The safety profile of this compound was evaluated in animal models, where high doses (up to 400 mg/kg) were administered intraperitoneally to athymic nude mice over 20 days without significant adverse effects noted . This suggests a favorable safety margin for further development.
Case Studies
Case Study: Ovarian Cancer Treatment
A study focused on the effects of this compound on ovarian cancer stem cells (CSCs). Treatment resulted in a significant decrease in the percentage of CSCs compared to untreated controls (p < 0.001), highlighting its potential for targeting resistant cancer cell populations .
Case Study: Antibacterial Efficacy
In another investigation, the compound's antibacterial efficacy was compared against standard antibiotics, demonstrating comparable or superior activity against certain resistant bacterial strains, which positions it as a potential candidate for new antibacterial therapies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
